2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a bromine atom, multiple hydroxyl groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromosalicylaldehyde and tris(hydroxymethyl)methyl aminomethane.
Reaction Conditions: These starting materials are heated and stirred in ethanol at 373 K for 8 hours. The reaction mixture is then cooled to room temperature.
Product Isolation: The product is filtered off and recrystallized from ethanol to afford yellow crystals with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient isolation techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminiumyl}methyl]-5-(dodecyloxy)benzen-1-olate
- N-[1,1-Bis(hydroxymethyl)-2-hydroxyethyl]propenamide
Uniqueness
2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18BrNO5S |
---|---|
Molecular Weight |
368.25 g/mol |
IUPAC Name |
2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO5S/c1-8-3-10(13)11(4-9(8)2)20(18,19)14-12(5-15,6-16)7-17/h3-4,14-17H,5-7H2,1-2H3 |
InChI Key |
ZOUQPCMYDQXALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.